WAY-119918: A Novel, Potent, and Selective Inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1/HPK1) for Immuno-Oncology Applications
WAY-119918: A Novel, Potent, and Selective Inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1/HPK1) for Immuno-Oncology Applications
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For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of WAY-119918, a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, WAY-119918 has been shown to enhance T-cell activation, proliferation, and cytokine production, positioning it as a promising candidate for cancer immunotherapy. This document details the biochemical and cellular activity of WAY-119918, provides in-depth experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflow.
Introduction to WAY-119918
WAY-119918 is a first-in-class, ATP-competitive inhibitor of HPK1. The rationale for targeting HPK1 stems from its role as a key negative feedback regulator in immune cells, particularly T-cells. Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it dampens the signaling cascade, leading to reduced T-cell effector functions. The inhibition of HPK1 by WAY-119918 is hypothesized to remove this "brake" on the immune system, thereby augmenting the anti-tumor immune response.
Mechanism of Action
WAY-119918 selectively binds to the ATP-binding pocket of HPK1, preventing the phosphorylation of its downstream substrates. This inhibition leads to the sustained activation of the TCR signaling pathway, resulting in enhanced T-cell activation, proliferation, and production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
Signaling Pathway
The diagram below illustrates the hypothetical signaling pathway modulated by WAY-119918.
Caption: Hypothetical signaling pathway of WAY-119918 in T-cell activation.
Quantitative Data Summary
The biochemical and cellular activities of WAY-119918 have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of WAY-119918
| Parameter | Value | Description |
| Target Kinase | HPK1 (MAP4K1) | - |
| IC₅₀ (HPK1) | 5.2 nM | Half-maximal inhibitory concentration in a biochemical assay. |
| Kᵢ (HPK1) | 2.1 nM | Inhibitor constant, indicating binding affinity. |
| Mechanism of Inhibition | ATP-Competitive | Competes with ATP for binding to the kinase active site. |
Table 2: Kinase Selectivity Profile of WAY-119918
| Kinase | IC₅₀ (nM) | Selectivity (Fold vs. HPK1) |
| HPK1 | 5.2 | 1 |
| MAP4K2 | 850 | >160 |
| MAP4K3 | >10,000 | >1900 |
| ZAK (MAP3K20) | 1,200 | >230 |
| MEKK1 (MAP3K1) | >10,000 | >1900 |
| Panel of 300 other kinases | >10,000 | >1900 |
Table 3: Cellular Activity of WAY-119918 in Human T-Cells
| Assay | EC₅₀ | Description |
| IL-2 Production | 25 nM | Half-maximal effective concentration for IL-2 induction. |
| IFN-γ Production | 38 nM | Half-maximal effective concentration for IFN-γ induction. |
| T-Cell Proliferation | 45 nM | Half-maximal effective concentration for T-cell proliferation. |
| Cell Viability (Jurkat) | >10 µM | No significant cytotoxicity observed at therapeutic concentrations. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow
The following diagram outlines the general workflow for the characterization of WAY-119918.
Caption: General experimental workflow for the characterization of WAY-119918.
In Vitro HPK1 Kinase Assay (ADP-Glo™)
Objective: To determine the IC₅₀ of WAY-119918 against purified HPK1.
Materials:
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Recombinant human HPK1 enzyme
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Myelin Basic Protein (MBP) substrate
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ADP-Glo™ Kinase Assay Kit (Promega)
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WAY-119918 (serial dilutions in DMSO)
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Kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
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ATP solution (10 µM in kinase reaction buffer)
Procedure:
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Prepare a serial dilution of WAY-119918 in DMSO, followed by a further dilution in kinase reaction buffer.
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In a 384-well plate, add 2.5 µL of WAY-119918 or DMSO (vehicle control).
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Add 2.5 µL of a solution containing HPK1 enzyme and MBP substrate to each well.
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Initiate the kinase reaction by adding 5 µL of ATP solution.
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Incubate the plate at 30°C for 60 minutes.
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Stop the reaction and measure ADP production following the ADP-Glo™ Kinase Assay Kit protocol.
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Luminescence is measured using a plate reader.
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Data is normalized to controls and the IC₅₀ value is calculated using a four-parameter logistic curve fit.
T-Cell Cytokine Production Assay (ELISA)
Objective: To measure the effect of WAY-119918 on IL-2 and IFN-γ production in activated human T-cells.
Materials:
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Human peripheral blood mononuclear cells (PBMCs)
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RPMI-1640 medium supplemented with 10% FBS
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Anti-CD3 and anti-CD28 antibodies
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WAY-119918 (serial dilutions in DMSO)
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Human IL-2 and IFN-γ ELISA kits
Procedure:
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Isolate PBMCs from healthy donor blood.
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Coat a 96-well plate with anti-CD3 antibody.
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Seed PBMCs at a density of 2 x 10⁵ cells/well.
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Add serial dilutions of WAY-119918 to the wells.
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Add anti-CD28 antibody to stimulate the T-cells.
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Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
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Collect the supernatant from each well.
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Quantify the concentration of IL-2 and IFN-γ in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
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Calculate EC₅₀ values by plotting the cytokine concentration against the log of the inhibitor concentration.
Western Blot for Phospho-SLP76
Objective: To confirm target engagement of WAY-119918 in a cellular context by measuring the phosphorylation of a downstream substrate of HPK1.
Materials:
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Jurkat T-cells
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Anti-CD3 antibody
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WAY-119918
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Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76, anti-β-actin
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Culture Jurkat T-cells to the desired density.
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Pre-treat the cells with various concentrations of WAY-119918 or DMSO for 1 hour.
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Stimulate the cells with anti-CD3 antibody for 15 minutes.
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Lyse the cells and collect the protein lysates.
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Determine protein concentration using a BCA assay.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with the primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Densitometry analysis is performed to quantify the levels of phosphorylated SLP76 relative to total SLP76 and the loading control (β-actin).
Conclusion
WAY-119918 is a potent and selective inhibitor of HPK1 with demonstrated activity in enhancing T-cell effector functions in vitro. Its favorable selectivity profile and cellular potency make it a compelling candidate for further preclinical and clinical development as a novel immuno-oncology agent. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation of WAY-119918 and other next-generation HPK1 inhibitors.
